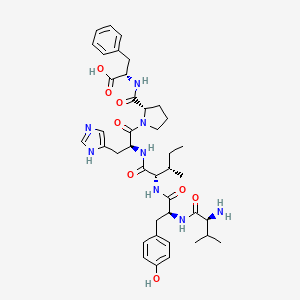
1678414-71-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 1678414-71-5 is known as 5-FAM-Amylin (human) trifluoroacetate salt. This compound is a functional peptide that is used in various scientific research applications. It is a derivative of human amylin, a peptide hormone co-secreted with insulin by pancreatic beta cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Amylin (human) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection agents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of 5-FAM-Amylin (human) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
5-FAM-Amylin (human) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous buffers.
Substitution: Use of protected amino acids and coupling reagents in solid-phase peptide synthesis.
Major Products Formed
Oxidation: Formation of cystine bridges.
Reduction: Formation of free thiol groups.
Substitution: Formation of peptide analogs with modified sequences.
Scientific Research Applications
5-FAM-Amylin (human) is widely used in scientific research, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amylin in glucose metabolism and its interaction with insulin.
Medicine: Exploring potential therapeutic applications for diabetes and other metabolic disorders.
Industry: Developing diagnostic tools and assays for detecting amylin levels in biological samples.
Mechanism of Action
The mechanism of action of 5-FAM-Amylin (human) involves its interaction with amylin receptors in the body. Amylin receptors are G-protein-coupled receptors that mediate the effects of amylin on glucose metabolism. The binding of 5-FAM-Amylin (human) to these receptors activates intracellular signaling pathways that regulate insulin secretion, glucose uptake, and appetite control.
Comparison with Similar Compounds
Similar Compounds
Human Amylin: The natural peptide hormone co-secreted with insulin.
Pramlintide: A synthetic analog of human amylin used as a therapeutic agent for diabetes.
Rat Amylin: A homologous peptide found in rodents with similar biological functions.
Uniqueness
5-FAM-Amylin (human) is unique due to its fluorescent label (5-FAM), which allows for easy detection and quantification in various assays. This makes it a valuable tool for studying amylin’s biological functions and interactions in a research setting.
Properties
CAS No. |
1678414-71-5 |
|---|---|
Molecular Formula |
C₁₈₆H₂₇₁N₅₁O₆₁S₂ |
Molecular Weight |
4261.64 |
source |
Synthetic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










